molecular formula C20H23NO2 B11662238 3-cyclopentyl-N-(4-phenoxyphenyl)propanamide

3-cyclopentyl-N-(4-phenoxyphenyl)propanamide

Cat. No.: B11662238
M. Wt: 309.4 g/mol
InChI Key: VGDUKLAHVAZMEG-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(4-phenoxyphenyl)propanamide is an organic compound with the molecular formula C20H23NO2. It is characterized by a cyclopentyl group attached to a propanamide backbone, with a phenoxyphenyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(4-phenoxyphenyl)propanamide typically involves the reaction of 4-phenoxybenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(4-phenoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclopentyl-N-(4-phenoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-N-(4-phenoxyphenyl)propanamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

3-cyclopentyl-N-(4-phenoxyphenyl)propanamide

InChI

InChI=1S/C20H23NO2/c22-20(15-10-16-6-4-5-7-16)21-17-11-13-19(14-12-17)23-18-8-2-1-3-9-18/h1-3,8-9,11-14,16H,4-7,10,15H2,(H,21,22)

InChI Key

VGDUKLAHVAZMEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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